molecular formula C9H5ClN2O2 B1416674 8-Chloro-1,7-naphthyridine-6-carboxylic acid CAS No. 1019111-25-1

8-Chloro-1,7-naphthyridine-6-carboxylic acid

Cat. No. B1416674
M. Wt: 208.6 g/mol
InChI Key: YLISLRCKZWMAIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include 8-Chloro-1,7-naphthyridine-6-carboxylic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A specific reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .


Molecular Structure Analysis

The molecular structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure is considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid include a boiling point of 307.9°C at 760 mmHg . The partition coefficient n-octanol/water is 0.00128mmHg at 25°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis Techniques and Antibacterial Agents : Research has explored the synthesis of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including those with chloro groups at C-6, through reactions like the Sandmeyer and Balz-Schiemann reactions. These compounds, including enoxacin, have shown significant antibacterial activity, particularly against systemic infections, with some demonstrating weak acute toxicity. This highlights their potential as effective antibacterial agents (Matsumoto et al., 1984).

  • Structure-Activity Relationships : Further studies have delved into the structure-activity relationships of these compounds, focusing on the variations of substituents at C-1, C-6, and C-7. These insights are crucial for understanding how molecular modifications can enhance or diminish antibacterial efficacy (Matsumoto et al., 1984).

Chemical Synthesis and Optimization

  • Optimization of Synthesis Methods : Research has been dedicated to optimizing the synthesis of certain 1,8-naphthyridine derivatives, which are key intermediates in producing biologically active anticancer drugs. These studies have achieved high yields and confirmed structures via spectroscopic methods, emphasizing the efficiency and reliability of the synthesis process (Zhang et al., 2019).

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis of Derivatives : Investigations into the solvatochromism of various naphthyridine derivatives, including studies on their interactions with solvents, have provided insights into their ground-state structures and the formation of zwitterionic species. This kind of research is fundamental for understanding the chemical properties and potential applications of these compounds (Santo et al., 2003).

Safety And Hazards

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. It is recommended to wear self-contained breathing apparatus for firefighting if necessary. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

Future Directions

The future directions in the study of 8-Chloro-1,7-naphthyridine-6-carboxylic acid and similar compounds involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .

properties

IUPAC Name

8-chloro-1,7-naphthyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLISLRCKZWMAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1,7-naphthyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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